Carboxy-pyridostatin is a derivative of pyridostatin, a synthetic small molecule that stabilizes G-quadruplex structures, which are four-stranded nucleic acid configurations formed by guanine-rich sequences. Carboxy-pyridostatin exhibits a unique binding affinity and specificity for RNA G-quadruplexes compared to its parent compound, making it a significant compound in the study of nucleic acid structures and their biological implications.
Carboxy-pyridostatin is classified as a G-quadruplex stabilizer. It was developed through a template-directed "in situ" click chemistry approach, which allows for the modification of the original pyridostatin scaffold to enhance its selectivity and binding characteristics towards specific G-quadruplex structures, particularly those associated with RNA. This compound is notable for its potential applications in cancer therapy due to its ability to induce telomere dysfunction by competing with telomere-associated proteins like human protection of telomeres 1 (POT1) for binding sites on G-quadruplexes .
The synthesis of carboxy-pyridostatin involves several key steps, including:
This synthetic route not only provides a pathway to obtain carboxy-pyridostatin but also highlights its potential for further modifications to tailor its properties for specific applications .
Carboxy-pyridostatin retains the core structure of pyridostatin but features additional carboxyl groups that enhance its solubility and binding interactions with G-quadruplexes. The molecular formula can be represented as , with specific attention to the arrangement of quinoline rings and carboxyl moieties.
The structural analysis employs techniques such as:
Carboxy-pyridostatin participates in various chemical interactions, primarily characterized by its ability to bind selectively to G-quadruplex structures. Key reactions include:
These interactions are critical for understanding how carboxy-pyridostatin exerts its biological effects.
Carboxy-pyridostatin's mechanism of action revolves around its ability to stabilize G-quadruplexes, leading to:
Quantitative data regarding binding affinities (Kd values) indicate that carboxy-pyridostatin has enhanced specificity for RNA G-quadruplexes compared to DNA counterparts.
Carboxy-pyridostatin exhibits several notable physical and chemical properties including:
These properties contribute to its effectiveness as a therapeutic agent targeting G-quadruplexes .
Carboxy-pyridostatin holds promise in various scientific fields:
The fundamental building block of all G-quadruplex structures is the G-quartet, a planar arrangement of four guanine residues connected through cyclic Hoogsteen hydrogen bonding (N1-H...N7 and N2-H...O6). A minimum of two stacked G-quartets is required to form a stable G4 structure, with their stability enhanced by monovalent cations (particularly K⁺ and Na⁺) that coordinate with the carbonyl oxygens within the central channel. These cations function as structural counterions that neutralize electrostatic repulsion and stabilize the anionic core of each G-tetrad. The ionic radius significantly influences stabilization capacity, with K⁺ (radius 1.33 Å) optimally coordinating eight oxygen atoms between two tetrads, while smaller Na⁺ (radius 0.97 Å) coordinates only four oxygen atoms within a single tetrad [3] [8].
G4 structures exhibit remarkable topological diversity governed by several key parameters:
Strand Orientation: Parallel topologies feature all four strands running in the same direction, while antiparallel arrangements involve adjacent strands running in opposite directions. Hybrid structures combine both orientations [8].
Molecularity: Intramolecular G4s form within a single nucleic acid strand (requiring connecting loops), whereas intermolecular structures assemble from multiple independent strands [3].
Loop Architecture: Connecting loops between G-tracts adopt distinct configurations including propeller (parallel), lateral, and diagonal (both antiparallel) conformations. Loop length and sequence critically influence folding kinetics and thermodynamic stability [3] [8].
Table 1: Fundamental Characteristics of G-Quadruplex Topologies
Structural Feature | DNA G-Quadruplexes | RNA G-Quadruplexes |
---|---|---|
Preferred Topology | Parallel, antiparallel, hybrid | Exclusively parallel |
Strand Directionality | Variable | Uniform 5'→3' orientation |
Glycosidic Bond Angles | Combination of syn and anti conformations | Uniform anti conformation |
Stabilizing Cations | K⁺ > Na⁺ > NH₄⁺ | K⁺ >> Na⁺; Sr²⁺ provides additional stabilization |
Thermodynamic Stability | Moderate (ΔG ~ -5 to -15 kcal/mol) | High (ΔG ~ -10 to -25 kcal/mol) |
Key Stabilizing Factors | Cation coordination, base stacking | 2'-OH hydrogen bonding, reduced hydration |
RNA G4s exhibit distinct structural constraints due to the presence of the 2'-hydroxyl group on the ribose sugar. This chemical moiety imposes significant restrictions on glycosidic bond angles, forcing guanine residues into the anti-conformation and promoting C3'-endo sugar puckering. Consequently, RNA G4s adopt almost exclusively parallel-stranded topologies with propeller-type loops. The 2'-OH group further contributes to stability through formation of additional hydrogen bonds within the grooves and enhanced electrostatic interactions. These features collectively render RNA G4s more thermodynamically stable (by ~5-10 kcal/mol) and less hydrated than their DNA counterparts under equivalent physiological conditions [3] [8] [4].
The distinct structural properties of RNA and DNA G-quadruplexes underpin their divergent biological functions and regulatory mechanisms. DNA G4s predominantly localize to genomic regulatory regions including telomeres, promoters, and replication origins. At telomeres, G4 formation inhibits telomerase activity, providing a potential anticancer mechanism. In promoter regions (e.g., MYC, KRAS), DNA G4s function as transcriptional regulators by modulating transcription factor accessibility. Their formation is dynamically regulated by helicases (WRN, BLM) and specialized G4-resolving enzymes [3] [4].
In contrast, RNA G-quadruplexes (rG4s) are enriched within specific transcript regions including 5' and 3' untranslated regions (UTRs), with notable depletion from coding sequences. Computational analyses have identified >10,000 potential rG4-forming sequences in the human transcriptome, with particular enrichment in genes regulating cell proliferation, stress response, and neuronal function. Unlike their DNA counterparts, rG4s exhibit dynamic folding regulated by cellular conditions:
Transcriptional Regulation: rG4s in 5'UTRs can either repress (NRAS, BCL2) or enhance (FGF2) translation depending on structural context and associated RNA-binding proteins [4] [9].
mRNA Processing: rG4s influence polyadenylation site selection (LRP5, FXR1), alternative splicing (TP53, BACE1), and microRNA accessibility [4].
Stress Response: Cellular stresses (nutrient deprivation, oxidative stress, cold shock) dramatically increase cytoplasmic rG4 folding. Stress-induced rG4s in 3'UTRs enhance mRNA stability, providing a regulatory mechanism for stress-adaptive gene expression. This process is rapidly reversible upon stress removal [9].
The subcellular localization of rG4s correlates with their functional roles. Nuclear rG4s participate in RNA processing events, while cytoplasmic rG4s serve as nucleation sites for ribonucleoprotein granule formation, including stress granules and neuronal transport complexes. The inherent stability of rG4 structures necessitates specialized helicases for their resolution, with RHAU (DHX36) identified as the primary ATP-dependent RNA G4 helicase in human cells [4] [9].
Pyridostatin (PDS) emerged as a foundational G4-stabilizing ligand based on an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. As a broad-spectrum G4 binder, PDS stabilizes both DNA and RNA G4 structures through π-π stacking interactions with G-tetrads and electrostatic contacts with phosphate backbones. While valuable for basic research, PDS lacks selectivity between nucleic acid subtypes, limiting its utility for dissecting specific biological functions of rG4s [1] [6].
Carboxy-pyridostatin (cPDS) was rationally developed to address this limitation through a template-directed in situ click chemistry approach. This innovative strategy involved screening PDS derivatives against the TERRA (telomeric repeat-containing RNA) G-quadruplex structure to identify compounds with enhanced RNA specificity. The resulting cPDS molecule features a carboxylic acid moiety incorporated into the core scaffold, fundamentally altering its molecular recognition properties [1] [4].
Table 2: Biophysical Properties and Selectivity of cPDS Compared to Parent Compound PDS
Property | Pyridostatin (PDS) | Carboxy-Pyridostatin (cPDS) |
---|---|---|
Core Structure | N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide | Carboxylated PDS derivative |
G4 Binding Mode | π-π stacking, electrostatic backbone contacts | Adaptive π-π stacking, specific H-bonding network |
RNA G4 Specificity | Moderate (Kd ~ 100-500 nM) | High (Kd ~ 5-50 nM) |
DNA G4 Recognition | Broad recognition (Kd ~ 50-200 nM) | Negligible binding |
Structural Adaptation | Limited conformational flexibility | Adaptive conformational matching |
Key Interactions | External G-tetrad stacking | Loop interaction, specific H-bond to O6 atoms |
Cellular Localization | Nuclear and cytoplasmic | Predominantly cytoplasmic |
Molecular dynamics simulations and biophysical analyses reveal that cPDS achieves unprecedented selectivity through multiple synergistic mechanisms:
Adaptive Conformational Matching: The carboxylic acid group introduces conformational flexibility that enables cPDS to adopt optimal geometries for stacking with RNA G-tetrads. This adaptability allows differential stabilization across various RNA G4 topologies [1] [6].
Solvation Effects: The carboxylate moiety alters the hydration thermodynamics of binding, creating a selective energy penalty for DNA G4 interactions that is offset only in RNA G4 complexes [1].
Loop-Specific Interactions: cPDS establishes stabilizing contacts with unique loop architectures characteristic of RNA G4s, particularly the UUA loops found in TERRA quadruplexes. These interactions involve both hydrogen bonding and electrostatic contacts not possible with DNA G4 loops [1] [4].
Specific Hydrogen Bonding: The N-H groups of cPDS amide bonds form directional hydrogen bonds with the O6 atoms of guanine residues within G-tetrads, an interaction not observed with the parent PDS compound [6].
The biological specificity of cPDS was definitively demonstrated using the BG4 antibody, which recognizes G4 structures regardless of nucleic acid type. When applied to human cells, cPDS increased BG4 signals exclusively in the cytoplasm, where RNA is predominantly located. This contrasted with PDS, which enhanced BG4 signals in both nuclear (DNA) and cytoplasmic (RNA) compartments [4]. Further validation comes from studies showing cPDS inhibition of stress granule formation—a cytoplasmic process dependent on RNA G4 folding—without affecting nuclear DNA G4 processes like telomere maintenance [9] [10].
The discovery of cPDS represents a significant advancement in chemical biology, providing researchers with a precision tool for probing rG4 functions in cellular processes including translation regulation, stress response, and RNA localization. Its selective binding profile enables targeted interrogation of RNA G4 biology without confounding effects from DNA G4 stabilization [1] [4] [9].
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